molecular formula C22H19N5O2S B2524379 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide CAS No. 2194906-77-7

2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide

Cat. No.: B2524379
CAS No.: 2194906-77-7
M. Wt: 417.49
InChI Key: YODKNLNIDJFYLU-UHFFFAOYSA-N
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Description

The compound 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide features a pyridazinone core substituted with a pyridin-4-yl group at position 3 and a propanamide side chain at position 2. The amide nitrogen is further modified with a 2-phenylthiazol-4-ylmethyl moiety.

Properties

IUPAC Name

2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-15(27-20(28)8-7-19(26-27)16-9-11-23-12-10-16)21(29)24-13-18-14-30-22(25-18)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODKNLNIDJFYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazinone Derivatives

Compound 6e : 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Differences: Pyridazinone core retained, but position 3 is substituted with a 4-benzylpiperidinyl group instead of pyridin-4-yl. Acetamide side chain (vs. propanamide) linked to an antipyrine-derived moiety (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl).
  • Synthesis : Prepared via nucleophilic substitution using Cs₂CO₃ in DMF, yielding 62% as a white solid .
  • Spectroscopy: IR C=O stretches at 1664 cm⁻¹ (pyridazinone) and 1642 cm⁻¹ (amide), comparable to the target compound’s expected absorption .
Compound 6g : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide
  • Structural Similarities :
    • Propanamide linker (vs. acetamide in 6e), aligning with the target compound’s backbone.
    • Position 3 substituent: 4-(4-fluorophenyl)piperazinyl group (electron-withdrawing) vs. pyridin-4-yl (aromatic, basic).
  • Activity Implications : Piperazinyl groups enhance solubility and receptor binding, whereas pyridinyl groups may favor π-stacking interactions .

Pyridine- and Thiazole-Containing Analogs

(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
  • Key Features: Shares the N-(pyridin-4-yl)acetamide motif but replaces pyridazinone with an indolinone core. Substituted with a 3-methylisoxazolylmethyl group (heterocyclic bulk) vs. the target’s 2-phenylthiazolylmethyl.

Propanamide-Based Fentanyl Analogs

N-(4-Chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Structural Contrast: Propanamide backbone retained but embedded in a opioid-like scaffold (piperidine-phenylethyl motif). Lacks pyridazinone/thiazole rings; instead, features a chlorophenyl group for µ-opioid receptor affinity .
  • Relevance: Highlights the versatility of propanamide in diverse pharmacological contexts, though the target compound’s thiazole-pyridazinone system likely directs it toward non-opioid targets .

Comparative Data Table

Compound Core Structure Position 3 Substituent Side Chain Key Spectral Data (IR C=O, cm⁻¹) Yield (%)
Target Compound Pyridazinone Pyridin-4-yl 2-Phenylthiazol-4-ylmethyl ~1660 (pyridazinone), ~1645 (amide) N/A
6e Pyridazinone 4-Benzylpiperidin-1-yl Antipyrine-derived acetamide 1664, 1642 62
(E)-2-(5-Fluoro...) Indolinone 3-Methylisoxazolylmethyl Pyridin-4-yl acetamide N/A N/A
N-(4-Chlorophenyl)... Piperidine-propanamide 4-Chlorophenyl Phenylethyl-piperidine N/A N/A

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s pyridin-4-yl and thiazole groups may require optimized coupling conditions (e.g., Cs₂CO₃ in DMF for SNAr reactions, as in ).
  • Limitations: No direct activity data for the target compound exists in the provided evidence; further assays are needed to validate its pharmacological profile.

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